4-[(4-{[2-(4-Methoxyphenyl)-1-methyl-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[4-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxycarbonylanilino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7/c1-13(20(26)14-5-9-17(28-2)10-6-14)29-21(27)15-3-7-16(8-4-15)22-18(23)11-12-19(24)25/h3-10,13H,11-12H2,1-2H3,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYMGXYAXXHOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-{[2-(4-Methoxyphenyl)-1-methyl-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula and structural features:
- Molecular Formula : C₂₁H₂₁NO₇
- CAS Number : 906137-85-7
- MDL Number : MFCD07050599
The structure includes a methoxyphenyl group, which may contribute to its biological properties.
Research indicates that similar compounds often exhibit various mechanisms of action, including:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
- Antioxidant Activity : The presence of electron-donating groups like methoxy can enhance the compound's ability to scavenge free radicals, reducing oxidative stress in cells .
- Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxicity against certain cancer cell lines, indicating potential anti-cancer properties .
In Vitro Studies
Various in vitro studies have investigated the biological activity of related compounds:
- Cytotoxicity : A study examined the cytotoxic effects of a structurally similar compound against breast cancer cell lines (MCF-7). The results showed significant inhibition of cell proliferation at specific concentrations, suggesting potential therapeutic applications in oncology .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-{Methoxyphenyl derivative} | MCF-7 | 15.6 |
| Control | MCF-7 | >50 |
Enzyme Inhibition Studies
The compound's ability to inhibit key enzymes involved in inflammation and cancer progression was evaluated:
- Cyclooxygenase (COX) Inhibition : Similar compounds were found to inhibit COX enzymes with IC50 values ranging from 10 µM to 20 µM, indicating moderate potency against inflammatory pathways .
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 12.5 |
| COX-2 | 19.0 |
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that a derivative of this compound significantly reduced inflammation in animal models, correlating with decreased levels of pro-inflammatory cytokines .
- Antioxidant Properties : The antioxidant capacity was assessed using DPPH radical scavenging assays, showing that the compound effectively reduced radical formation, which is crucial for preventing cellular damage from oxidative stress .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of oxobutanoic acids have been shown to inhibit tumor growth in various cancer cell lines, suggesting that this compound may have similar effects due to its structural analogies .
- Enzyme Inhibition
- Anti-inflammatory Properties
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated a series of oxobutanoic acid derivatives for their antitumor activity against breast cancer cell lines. The results indicated that specific modifications to the methoxyphenyl group significantly enhanced cytotoxicity, suggesting that 4-[(4-{[2-(4-Methoxyphenyl)-1-methyl-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid could be a promising candidate for further development in cancer therapy.
Case Study 2: Enzyme Interaction
In another investigation, researchers explored the interaction of similar compounds with cytochrome P450 enzymes. The findings demonstrated that certain structural features, including the presence of the methoxy group, contributed to increased inhibition rates. This highlights the potential of this compound in modulating drug metabolism and enhancing therapeutic outcomes.
Data Table of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Aromatic Substituents
Halogen-Substituted Analogues
- 4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid (): Replacing the methoxyphenyl with chlorophenyl and fluorophenyl groups introduces halogen-mediated hydrophobic and electronic effects.
Dual-Substituted Aromatic Analogues
- 4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]butanoic acid (): Combines chlorophenyl and methoxyphenyl groups, increasing steric bulk and lipophilicity. This dual substitution may improve selectivity for hydrophobic binding sites in targets like G-protein-coupled receptors (GPCRs). Molecular formula: C₁₈H₁₇ClNO₄ .
Backbone Modifications
Chain Length Variations
- The butanoic acid chain length remains consistent, but the pyrimidine core enhances affinity for nucleotide-binding domains (e.g., in kinases) .
Thioether and Carbamoyl Linkers
- 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid (): Replaces the oxoethoxy carbonyl with a hydrazine linker. However, hydrazine linkages may reduce metabolic stability compared to ester groups .
Functional Group Replacements
Selenium-Containing Analogues
- 4-((4-(methylselanyl)phenyl)amino)-4-oxobutanoic acid (): Substitutes oxygen with selenium in the methoxy group, altering redox properties. Selenium’s higher polarizability could enhance antioxidant activity but may increase toxicity risks .
Adamantyl and Bulky Substituents
- 4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid (): Incorporates an adamantyl group, significantly increasing steric bulk. This modification is designed to enhance blood-brain barrier penetration but may reduce solubility .
Key Research Findings
- Chain Length Impact: Shorter chains (e.g., acetic acid derivatives in ) exhibit reduced binding affinity compared to butanoic acid analogues, suggesting optimal spacer length for target engagement .
- Halogen Effects : Fluorine and chlorine substituents () improve membrane permeability but may reduce aqueous solubility, necessitating formulation adjustments .
- Selenium vs. Oxygen : Selenium analogues () show 2–3-fold higher radical scavenging activity in vitro but exhibit cytotoxicity at lower concentrations than methoxy derivatives .
Preparation Methods
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Purity (%) | Key Points |
|---|---|---|---|---|
| Esterification with trifluoroacetic anhydride and BF3-etherate | 20°C, 4h stirring, -10 to 0°C addition | 96.4 | 99.9 | High yield and purity; aqueous workup |
| Cyclization with polyphosphoric acid in acetic acid | 70-75°C, 2.5h stirring | 71.3 | >99.5 | Intermediate formation; recrystallization step |
| Acetic anhydride reaction | 80-90°C, 2h | 69.9 | 99.1 | Large-scale synthesis; precipitation & recrystallization |
Q & A
Basic: What are the optimal synthetic routes for 4-[(4-{[2-(4-Methoxyphenyl)-1-methyl-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Core structure formation : React 3-methylidenedihydrofuran-2,5-dione with a substituted aniline (e.g., 4-aminoacetophenone) in acetone under ambient conditions. This yields the oxoamine backbone, as demonstrated in analogous syntheses .
Functionalization : Introduce the 4-methoxyphenyl group via esterification or nucleophilic substitution. For example, react the intermediate with 2-(4-methoxyphenyl)-1-methyl-2-oxoethyl chloride under basic conditions to attach the methoxy-substituted side chain.
Purification : Ensure solvent removal (e.g., methanol/toluene evaporation) and verify purity via H NMR to detect residual solvents like methanol .
Advanced: How can tautomeric forms of this compound influence its reactivity and biological activity?
Methodological Answer:
The compound may exhibit keto-enol tautomerism due to the α,β-unsaturated ketone group. To analyze this:
- Structural characterization : Use X-ray crystallography (as in analogous amide derivatives) to confirm the dominant tautomer. For example, anti-Saytzeff tautomers are stabilized by intramolecular hydrogen bonds .
- Spectroscopic analysis : Variable-temperature H NMR can detect tautomeric shifts by observing proton environments (e.g., downfield shifts for enolic protons).
- Computational modeling : Perform DFT calculations to predict tautomer stability and electronic effects on reactivity .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- H NMR : Identify protons on the aromatic rings (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and carboxylic acid (δ ~9.8 ppm). Compare with reference spectra of similar oxobutanoic acid derivatives .
- FTIR : Confirm carbonyl stretches (C=O at ~1700–1750 cm) and amide N–H bonds (~3300 cm).
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] ion) and fragment patterns to confirm structural integrity .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from:
- Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity. Residual solvents or byproducts (e.g., unreacted aniline) can skew results .
- Assay conditions : Standardize protocols (e.g., MIC assays for antimicrobial activity) across labs. Test in multiple cell lines or microbial strains to account for species-specific responses .
- Structural analogs : Compare activity with derivatives (e.g., 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid) to identify pharmacophore requirements .
Advanced: How to design experiments to study the compound’s potential as a kinase inhibitor?
Methodological Answer:
Target selection : Prioritize kinases with ATP-binding pockets compatible with the compound’s bulky aromatic/amide groups (e.g., tyrosine kinases).
In vitro assays :
- Enzyme inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC values against purified kinases .
- Cellular activity : Test in cancer cell lines (e.g., HeLa, MCF-7) with Western blotting to assess phosphorylation inhibition of downstream targets (e.g., ERK, AKT) .
Structure-activity relationship (SAR) : Synthesize analogs with modified methoxy or carbonyl groups to optimize potency and selectivity .
Basic: What strategies mitigate solubility challenges during in vitro testing?
Methodological Answer:
- Solvent systems : Use DMSO for initial stock solutions (≤0.1% final concentration to avoid cytotoxicity).
- Buffered solutions : Prepare working dilutions in PBS (pH 7.4) with 0.1% Tween-80 to enhance aqueous solubility .
- Prodrug approach : Synthesize ester prodrugs (e.g., methyl esters) to improve permeability, which hydrolyze in vivo to the active carboxylic acid form .
Advanced: How to analyze intermolecular interactions in the crystal lattice?
Methodological Answer:
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., O–H⋯O between carboxylic acid groups) and π-π stacking of aromatic rings. For example, analogous compounds form dimeric chains via N–H⋯O and C–H⋯O interactions .
- Thermal analysis : Use DSC to study melting points and polymorph transitions, which correlate with packing efficiency.
- Hirshfeld surface analysis : Quantify intermolecular contact contributions (e.g., H-bonding vs. van der Waals) using software like CrystalExplorer .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders.
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
